1-Benzyl-3-chloro-4-(4-methoxyphenoxy)pyrrole-2,5-dione
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Overview
Description
1-Benzyl-3-chloro-4-(4-methoxyphenoxy)pyrrole-2,5-dione is a synthetic organic compound with a complex structure It is characterized by the presence of a benzyl group, a chloro substituent, and a methoxyphenoxy group attached to a pyrrole-2,5-dione core
Preparation Methods
The synthesis of 1-Benzyl-3-chloro-4-(4-methoxyphenoxy)pyrrole-2,5-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrole Core: The pyrrole-2,5-dione core can be synthesized through a condensation reaction between a suitable diketone and an amine.
Introduction of the Benzyl Group: The benzyl group can be introduced via a Friedel-Crafts alkylation reaction using benzyl chloride and a Lewis acid catalyst.
Chlorination: The chloro substituent can be added through a halogenation reaction using chlorine or a chlorinating agent.
Attachment of the Methoxyphenoxy Group: The methoxyphenoxy group can be introduced through an etherification reaction using 4-methoxyphenol and a suitable base.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
1-Benzyl-3-chloro-4-(4-methoxyphenoxy)pyrrole-2,5-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
Substitution: Nucleophilic substitution reactions can occur at the chloro substituent, where nucleophiles such as amines or thiols replace the chlorine atom.
Esterification: The methoxyphenoxy group can undergo esterification reactions with carboxylic acids or acid chlorides to form esters.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., Lewis acids, bases), and specific temperature and pressure conditions.
Scientific Research Applications
1-Benzyl-3-chloro-4-(4-methoxyphenoxy)pyrrole-2,5-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological pathways.
Industry: It is used in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Benzyl-3-chloro-4-(4-methoxyphenoxy)pyrrole-2,5-dione involves its interaction with molecular targets and pathways. The compound may exert its effects by binding to specific enzymes or receptors, leading to modulation of their activity. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways are subject to ongoing research.
Comparison with Similar Compounds
1-Benzyl-3-chloro-4-(4-methoxyphenoxy)pyrrole-2,5-dione can be compared with similar compounds such as:
3-Chloro-1-(3-chlorophenyl)-4-(4-methoxyphenoxy)-1H-pyrrole-2,5-dione: This compound has a similar pyrrole-2,5-dione core but with different substituents, leading to variations in chemical reactivity and biological activity.
1-Benzyl-3-chloro-4-(4-hydroxyphenoxy)pyrrole-2,5-dione: The presence of a hydroxy group instead of a methoxy group can significantly alter the compound’s properties and applications.
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-benzyl-3-chloro-4-(4-methoxyphenoxy)pyrrole-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClNO4/c1-23-13-7-9-14(10-8-13)24-16-15(19)17(21)20(18(16)22)11-12-5-3-2-4-6-12/h2-10H,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPQNENXWPUGBPO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OC2=C(C(=O)N(C2=O)CC3=CC=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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